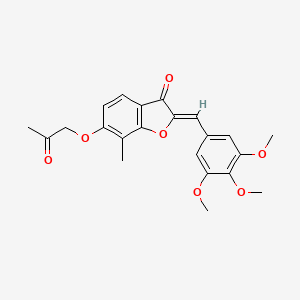

![molecular formula C9H16O3 B2764041 trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1190073-76-7](/img/structure/B2764041.png)

trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

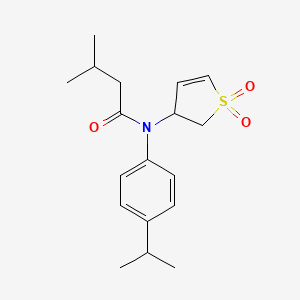

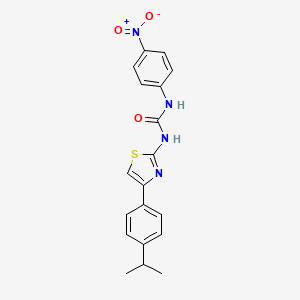

“trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol” is a chemical compound with the molecular formula C9H16O3 . It is used in the synthesis of pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol” is characterized by a spirocyclic structure, which includes two oxygen atoms forming a dioxane ring . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol” include its molecular formula (C9H16O3), molecular weight (172.22), and InChI code (1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1) . More detailed properties like melting point, boiling point, and density can be found in various chemical databases .Applications De Recherche Scientifique

Reactivity and Formation Mechanisms

The reactivity of related spiro compounds, such as 6,6-diphenyl-1,4-dioxaspiro[4.5]decane, has been explored in studies highlighting the formation of radical cations through photosensitized electron transfer, leading to carbon–carbon bond cleavage. These processes are crucial for understanding the chemical behavior and potential applications of spiro compounds in synthetic organic chemistry, including the synthesis of pharmaceutical intermediates and liquid crystals (Arnold, Lamont, & Perrott, 1991).

Synthetic Intermediates

Spiro compounds like 1,4-Dioxaspiro[4.5]decan-8-one serve as valuable bifunctional synthetic intermediates in the production of a wide range of organic chemicals. Their synthesis and optimization have been the subject of research, aiming to improve yields and reaction conditions for applications in pharmaceuticals, liquid crystals, and insecticides production (Zhang Feng-bao, 2006).

Crystal Structure Analysis

Studies on the crystal structures of cyclohexane-based γ-spirolactams provide insights into the configurations and conformations of spiro compounds. Such structural elucidations are foundational for the development of new compounds with specific physical and chemical properties, useful in drug design and materials science (Krueger, Kelling, Linker, & Schilde, 2019).

Molecular Diversity in Synthesis

Research into the molecular diversity of reactions involving electron-deficient alkynes and arylidene Meldrum acid demonstrates the potential for synthesizing a variety of spiro compounds. This diversity underpins the development of new synthetic pathways for pharmaceuticals and agrochemicals, showcasing the versatility of spiro compounds in organic synthesis (Han, Zheng, Zhang, & Yan, 2020).

Orientations Futures

The future directions for “trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol” could involve further exploration of its potential uses in pharmaceutical synthesis . As with all chemical compounds, ongoing research and development are crucial for discovering new applications and improving existing methodologies.

Propriétés

IUPAC Name |

(7S,8S)-7-methyl-1,4-dioxaspiro[4.5]decan-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTPUJDUSKCUMZ-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCC1O)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2(CC[C@@H]1O)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2763963.png)

![1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2763964.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763970.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2763972.png)